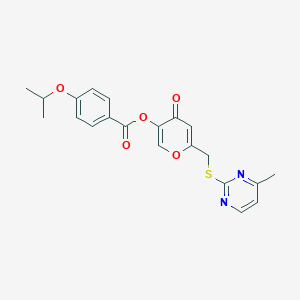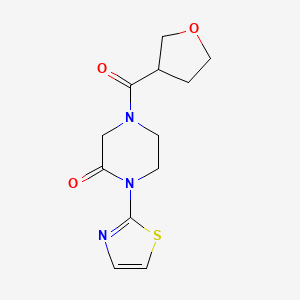
4-(Tetrahydrofuran-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Tetrahydrofuran-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in drug discovery, biochemistry, and other related areas.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Several studies have explored the synthesis of novel compounds related to 4-(Tetrahydrofuran-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one, investigating their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized, showcasing good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). Additionally, the creation of novel derivatives of Terazosin hydrochloride, an anti-hypertensive drug, revealed potent antibacterial activity, further highlighting the potential of such compounds in therapeutic applications (Kumar, Rajnish, & Mazumdar, 2021).
Biological Activities
Research into hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which incorporate piperazine derivatives, has demonstrated significant antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). This underscores the potential of such compounds in the development of new antibiotics and therapeutic agents.
Antimicrobial and Antifungal Agents
Piperazine derivatives have been investigated for their antimicrobial and antifungal properties, with some showing significant pharmacophoric activities (Suryavanshi & Rathore, 2017). The synthesis and biological evaluation of novel 1,3,4-thiadiazole amide derivatives containing piperazine have also highlighted inhibitory effects on certain bacteria and viruses, presenting a promising avenue for the development of new antimicrobial agents (Xia, 2015).
properties
IUPAC Name |
4-(oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-10-7-14(11(17)9-1-5-18-8-9)3-4-15(10)12-13-2-6-19-12/h2,6,9H,1,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLZYHHFQLXKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)
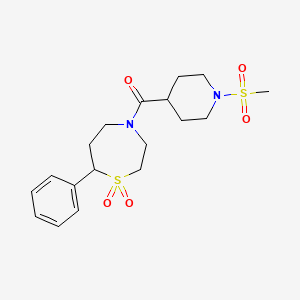
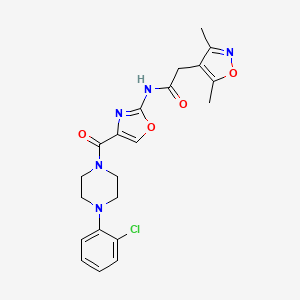
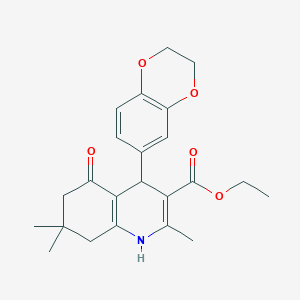
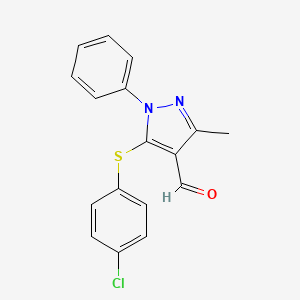
![ethyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2718190.png)
![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2718191.png)





![2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B2718201.png)
